molecular formula C11H12Cl2N2O2 B3125803 Ethyl (2Z)-2-chloro-2-[2-(3-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate CAS No. 329712-84-7

Ethyl (2Z)-2-chloro-2-[2-(3-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate

Cat. No. B3125803
CAS RN: 329712-84-7
M. Wt: 275.13 g/mol
InChI Key: ADPSMTFVUBHIMA-GDNBJRDFSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(3-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as hydrazinecarboxylic acid, 2-chloro-2-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-, ethyl ester or simply as Ethyl hydrazinecarboxylate.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate has not been fully elucidated. However, it is believed to act by inhibiting certain enzymes or proteins in the body, which can lead to a variety of physiological effects.
Biochemical and physiological effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. These effects include anti-inflammatory activity, anti-cancer activity, and anti-microbial activity. In addition, this compound has been shown to have potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl (2Z)-2-chloro-2-[2-(3-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate in lab experiments is its ease of synthesis. This compound can be synthesized using relatively simple laboratory techniques, which makes it an attractive starting material for the synthesis of other compounds. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care should be taken when handling this compound as it can be harmful if ingested or inhaled.

Future Directions

There are several future directions for the study of Ethyl (2Z)-2-chloro-2-[2-(3-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate. One of the most significant areas of research is the development of new drugs based on this compound. Researchers are currently investigating the potential of this compound as a treatment for various diseases such as cancer, Alzheimer's disease, and diabetes. In addition, there is also ongoing research into the use of this compound in the field of materials science, particularly in the development of new polymers and other materials. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

The compound Ethyl (2Z)-2-chloro-2-[2-(3-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate has been studied for its potential applications in various fields of scientific research. Some of the most significant applications of this compound include its use as a starting material for the synthesis of other compounds, its use in the development of new drugs, and its use in the field of materials science.

properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-9-6-4-5-8(12)7(9)2/h4-6,14H,3H2,1-2H3/b15-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPSMTFVUBHIMA-GDNBJRDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C(=CC=C1)Cl)C)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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